Synthesis and Characterization of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide
Synthesis and Characterization of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a plausible synthetic pathway, including reaction conditions and necessary reagents. Furthermore, it outlines the standard analytical techniques for the structural elucidation and purity assessment of the title compound, supported by predictive data and information from analogous structures.
Introduction
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 175137-27-6) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets. The chloro- and carboxylate- functionalities on the pyrimidine ring provide versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures.
Synthesis Pathway
A probable and efficient synthesis of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate involves a two-step process starting from a suitable pyrimidine precursor. The general strategy involves the chlorination of a dihydroxypyrimidine derivative.
Caption: Proposed synthesis workflow for Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Step 1: Esterification of 2,4-Dihydroxy-5-pyrimidinecarboxylic acid
The initial step involves the esterification of the carboxylic acid group of 2,4-dihydroxy-5-pyrimidinecarboxylic acid to form the corresponding methyl ester. This is a standard Fischer esterification reaction.
Experimental Protocol:
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To a suspension of 2,4-dihydroxy-5-pyrimidinecarboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
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The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is neutralized with a saturated solution of sodium bicarbonate and the resulting precipitate is filtered, washed with water, and dried to afford Methyl 2,4-dihydroxy-5-pyrimidinecarboxylate.
Step 2: Chlorination of Methyl 2,4-dihydroxy-5-pyrimidinecarboxylate
The second step is the chlorination of the dihydroxy pyrimidine intermediate to yield the target compound. This transformation is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base to neutralize the generated HCl.[1][2]
Experimental Protocol:
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A mixture of Methyl 2,4-dihydroxy-5-pyrimidinecarboxylate and an excess of phosphoryl chloride (POCl₃) is prepared.
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A suitable base, such as pyridine or diisopropylethylamine (DIPEA), is added cautiously to the mixture.[1]
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The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC or HPLC.
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After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
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The residue is then cautiously poured onto crushed ice and the resulting mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel to yield Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Characterization Data
The structural confirmation and purity assessment of the synthesized Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate are performed using standard spectroscopic techniques.
Physical Properties
A summary of the known physical properties of the target compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 175137-27-6 | [2] |
| Molecular Formula | C₇H₄ClF₃N₂O₂ | [2] |
| Molecular Weight | 240.57 g/mol | [2] |
| Appearance | Liquid | [1] |
| Density | 1.491 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.468 | [1] |
| Boiling Point | 76-78 °C at 0.5 mmHg | [2] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing a singlet for the pyrimidine proton and a singlet for the methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | Singlet | 1H | H-6 |
| ~4.0 | Singlet | 3H | -OCH₃ |
Experimental Protocol for ¹H NMR:
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Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
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Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
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Reference the chemical shifts to the residual solvent peak.
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~160 | C-2 (C-Cl) |
| ~158 (q) | C-4 (C-CF₃) |
| ~120 (q) | -CF₃ |
| ~115 | C-5 |
| ~150 | C-6 |
| ~53 | -OCH₃ |
Experimental Protocol for ¹³C NMR:
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Use the same sample prepared for ¹H NMR spectroscopy.
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Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically using a proton-decoupled pulse sequence.
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Process the spectrum similarly to the ¹H NMR spectrum.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
| m/z | Assignment |
| 240/242 | [M]⁺ |
| 209/211 | [M - OCH₃]⁺ |
| 181/183 | [M - COOCH₃]⁺ |
Experimental Protocol for Mass Spectrometry:
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
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Acquire the mass spectrum over an appropriate mass range.
3.2.4. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretching (ester) |
| ~1550-1600 | C=N and C=C stretching (pyrimidine ring) |
| ~1100-1300 | C-F stretching (trifluoromethyl group) |
| ~700-800 | C-Cl stretching |
Experimental Protocol for IR Spectroscopy:
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For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
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Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Safety Information
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide outlines a feasible synthetic route and the necessary characterization methods for Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. The provided experimental protocols are based on established chemical principles for analogous transformations and serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis and characterization of this key intermediate will facilitate the discovery and development of novel bioactive molecules.
